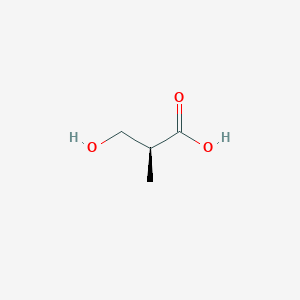

(S)-3-hydroxyisobutyric acid

描述

(S)-3-hydroxyisobutyric acid is a 3-hydroxyisobutyric acid. It is a conjugate acid of a (S)-3-hydroxyisobutyrate.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Caenorhabditis elegans with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

作用机制

Mode of Action

It is likely that this compound interacts with its targets to induce changes in cellular processes .

Biochemical Pathways

It is possible that this compound influences multiple pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of (S)-3-hydroxyisobutyric acid is currently unknown .

Result of Action

Given the lack of identified targets and pathways, it is challenging to predict the specific effects of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body .

属性

IUPAC Name |

(2S)-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331534 | |

| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26543-05-5 | |

| Record name | 3-Hydroxyisobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

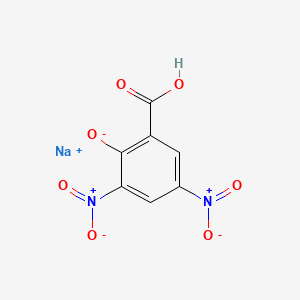

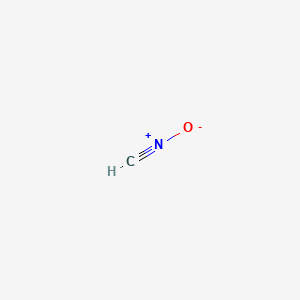

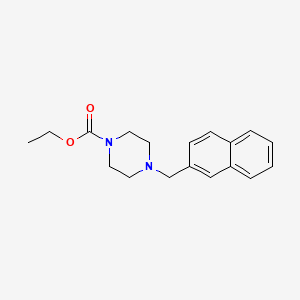

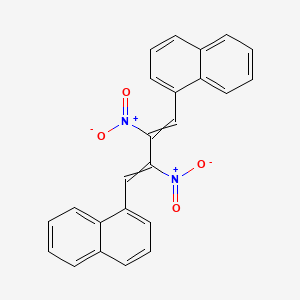

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

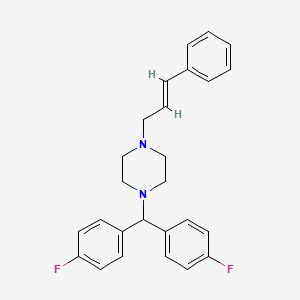

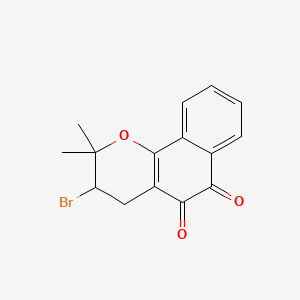

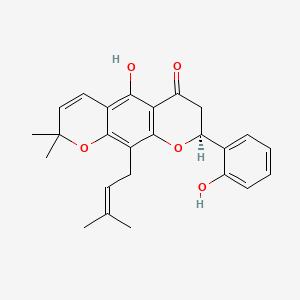

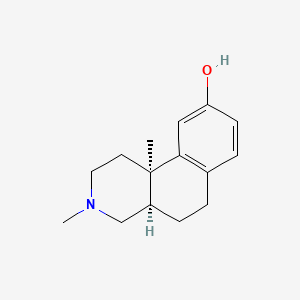

Feasible Synthetic Routes

Q1: How is (S)-3-hydroxyisobutyric acid produced in the body?

A1: this compound is a product of isobutyric acid metabolism. Research using deuterium-labeled isobutyric acid in rats revealed that the (2-pro-S)methyl group of isobutyric acid is stereospecifically dehydrogenated, followed by hydration to yield (S)-(+)-3-hydroxyisobutyric acid. [, ] This pathway highlights the stereospecific nature of the enzymatic reactions involved.

Q2: Can this compound be produced from other metabolic sources?

A2: Yes, studies have shown that this compound can also be formed from the breakdown of thymine. [] Interestingly, this pathway leads to the formation of the R-enantiomer of 3-hydroxyisobutyric acid, which then undergoes conversion to the S-enantiomer through the interconversion of methylmalonic semialdehydes. This demonstrates the interconnectedness of metabolic pathways and the existence of enantiomeric interconversion mechanisms in vivo.

Q3: How can the different stereoisomers of 3-hydroxyisobutyric acid be distinguished?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) has proven to be a valuable tool for analyzing the stereoisomers of 3-hydroxyisobutyric acid. [] This technique allows for the separation and identification of different isomers based on their mass-to-charge ratios and retention times, enabling researchers to study the specific metabolic fate of each isomer.

Q4: Has this compound been investigated as a potential biomarker for any diseases?

A4: Yes, recent research has explored the potential of this compound as a biomarker for Henoch-Schonlein purpura nephritis (HSPN) in children. [] This study identified this compound, along with p-Cresol sulfate and 3-carboxy-4-methyl-5-pentyl-2-furanpropanoic acid, as potential metabolic markers associated with the progression of Henoch-Schonlein purpura (HSP) to HSPN. This finding suggests that altered metabolism of isobutyric acid may be involved in the pathogenesis of HSPN, warranting further investigation.

Q5: What are the future directions for research on this compound?

A5: Future research could focus on elucidating the specific enzymes involved in the stereospecific metabolism of isobutyric acid to this compound. Furthermore, investigating the role of this compound and related metabolites in the development and progression of HSPN could lead to new diagnostic and therapeutic strategies for this disease. Additionally, exploring alternative sustainable production methods for this compound, such as using engineered microorganisms [], could pave the way for its broader application in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)

![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)